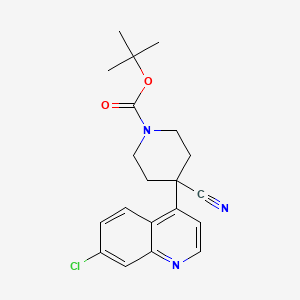
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” is a chemical compound with the formula C18H22ClN3O2 and a molecular weight of 347.84 . It’s used in research and has been mentioned in the context of antimalarial studies .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the treatment of tert-butyl (4-aminopentyl) carbamate with 4,7-dichloroquinoline in DMSO at 130 C followed by deprotection generated N 4-(7-chloroquinolin-4-yl) pentane-1,4-diamine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 49 bonds; 23 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, and 1 Chlorine atom .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Synthetic methods and the chemical properties of compounds structurally related to Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate have been extensively explored to optimize their synthesis and enhance their application in different fields. For instance, the work by Mi (2015) discusses the synthetic routes of vandetanib, highlighting the importance of efficient synthetic strategies for industrial production. This study exemplifies the intricate synthetic pathways that can be applied to related compounds, emphasizing the need for optimized yields and commercial viability.
Environmental Impact and Degradation
The environmental occurrence, fate, and potential for degradation of compounds similar to this compound have been a subject of study due to their use in various industries. The degradation of methyl tert-butyl ether (MTBE), a compound with similar tert-butyl functional groups, has been reviewed by Schmidt et al. (2004), highlighting the mechanisms through which these compounds are broken down in the subsurface. This research provides insights into the environmental behavior of structurally related compounds and their potential impacts.
Potential Therapeutic Applications
Research into chloroquine-containing compounds, which share a core structural similarity to the compound , has unveiled potential for repurposing in various therapeutic contexts. Njaria et al. (2015) provide an analysis of patents describing the therapeutic application of chloroquine and its derivatives, indicating the broad potential of such compounds in managing infectious and noninfectious diseases. This line of investigation suggests that this compound and related compounds may also possess versatile therapeutic applications.
Mecanismo De Acción
Target of Action
It is known that chloroquine, a compound with a similar structure, has been used extensively in the treatment of malaria . Chloroquine targets the malarial parasite Plasmodium species, disrupting its life cycle and preventing it from causing disease .
Mode of Action
Chloroquine is known to disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes . This mechanism is different from its well-known inhibitory effect of hemozoin formation .
Biochemical Pathways
The compound likely affects the biochemical pathways of the malarial parasite. Chloroquine, for instance, disrupts the parasite’s energy metabolism by inhibiting key enzymes in the glycolysis pathway . This leads to a decrease in the parasite’s energy production, impairing its survival and replication .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds like chloroquine suggest that it may have good bioavailability and can be distributed throughout the body .
Result of Action
The result of the compound’s action would likely be the inhibition of the growth and replication of the malarial parasite, leading to a decrease in the severity of the disease . This is based on the known effects of chloroquine, which has a similar structure .
Propiedades
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZXJYGIDVABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




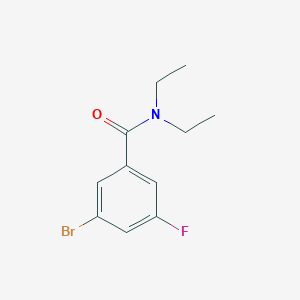
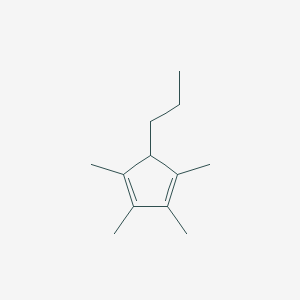
![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)

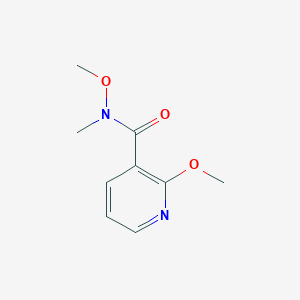
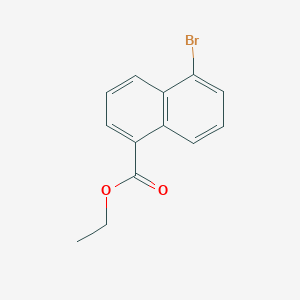
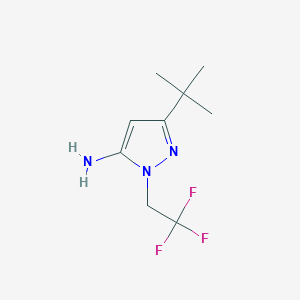

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
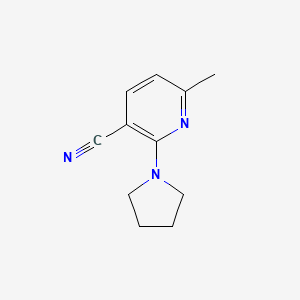
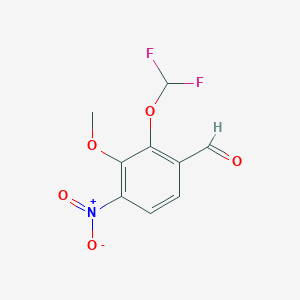
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)